molecular formula C13H16N2O B2487920 N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide CAS No. 126336-83-2

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide

Cat. No.: B2487920
CAS No.: 126336-83-2
M. Wt: 216.284
InChI Key: CVLVHVYKGMOCDB-UHFFFAOYSA-N
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Description

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide (CAS 126336-83-2) is a chemical compound with a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol . This benzamide derivative features a seven-membered 3,4,5,6-tetrahydro-2H-azepine ring, a scaffold of significant interest in medicinal chemistry. For instance, structurally related azepine and benzazepine compounds are frequently investigated for their biological activities, such as acting as antagonists for the histamine H3 receptor or agonists for the 5-HT2C receptor, highlighting the relevance of this chemical class in neuroscience and drug discovery research . The compound is characterized by a predicted density of 1.12±0.1 g/cm3 and a predicted pKa of 12.38±0.20 . Its structure, confirmed by identifiers like InChI Key CVLVHVYKGMOCDB-UHFFFAOYSA-N and the SMILES string C(NC1=NCCCCC1)(=O)C1=CC=CC=C1, provides a foundation for its use in structure-activity relationship (SAR) studies and chemical biology . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, particularly in the exploration of nitrogen-containing heterocycles which are prevalent in pharmaceuticals. It is offered with a minimum purity of 90% and is available in various quantities to support diverse research needs . Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-14-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLVHVYKGMOCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure Elucidation of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide , a cyclic N-acyl amidine. This class of compounds presents unique spectroscopic challenges due to amidine-enamide tautomerism and E/Z isomerism around the C=N double bond.

The following protocols and analyses are designed for researchers validating this structure in drug development (e.g., vasopressin antagonists or kinase inhibitors).

Executive Summary & Structural Context[1][2][3]

  • Target Molecule: N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide

  • Chemical Formula: C₁₃H₁₆N₂O

  • Molecular Weight: 216.28 g/mol

  • Core Scaffold: 7-membered unsaturated azepine ring fused to a benzamide moiety via an amidine linkage.

The Elucidation Challenge: The primary difficulty in characterizing this molecule lies in distinguishing the N-acyl amidine core from its potential tautomers and isomers. In solution, these compounds can exist as an equilibrium of E/Z isomers across the C=N bond and rotamers around the amide bond.[1]

Structural Isomerism Visualization

The following diagram illustrates the critical structural dynamics that must be resolved using the protocols below.

Isomerism cluster_0 Spectroscopic Markers Target Target: N-Acyl Amidine (Thermodynamically Favored) Tautomer Tautomer: Enamide Form (Less Stable) Target->Tautomer Prototropic Shift (Solvent Dependent) Isomer Configurational Isomer (E/Z on C=N) Target->Isomer C=N Rotation (Slow Exchange) Marker1 C=N Stretch (IR) Target->Marker1 Marker2 NH Shift (NMR) Target->Marker2 Marker3 C7 Carbon (13C) Target->Marker3

Caption: Structural dynamics of N-acyl amidines showing tautomeric and isomeric equilibria that complicate spectral analysis.

Synthesis Context & Sample Purity

Before elucidation, understanding the sample matrix is vital. This compound is typically synthesized via the reaction of O-methyl caprolactim (7-methoxy-3,4,5,6-tetrahydro-2H-azepine) with benzamide, or by reacting the cyclic amidine with benzoyl chloride.

Purity Protocol:

  • TLC: Silica gel, 5% MeOH in DCM. Visualized with UV (254 nm) and Dragendorff’s reagent (alkaloid stain).

  • LC-MS: Run a gradient of 5-95% ACN in Water (+0.1% Formic Acid).

    • Acceptance Criteria: Single peak >98% AUC.

    • Target Ion: [M+H]⁺ = 217.28 m/z.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the first confirmation of elemental composition.

Methodology:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Analyzer: Q-TOF or Orbitrap.

Data Interpretation Table:

ParameterObserved Value (Expected)Interpretation
Parent Ion [M+H]⁺ 217.2850 ± 5 ppmConfirms Formula C₁₃H₁₇N₂O⁺
Fragment A ~105.03 m/zBenzoyl cation [Ph-CO]⁺ (Characteristic cleavage)
Fragment B ~113.10 m/zAzepine ring fragment [C₆H₁₁N₂]⁺
Isotope Pattern M+1 (~14.5%)Consistent with 13 carbons

Infrared Spectroscopy (FT-IR)

IR is critical for distinguishing the N-acyl amidine functionality from N-acyl lactams or simple amides.

Key Diagnostic Bands:

  • N-H Stretch (3200–3400 cm⁻¹):

    • Look for a single sharp band if the Z-isomer is dominant (intramolecular H-bond).

    • Broadening indicates intermolecular H-bonding (dimers).

  • C=O Stretch (1630–1660 cm⁻¹):

    • N-acyl amidines show a carbonyl stretch at a lower frequency than typical amides due to conjugation with the C=N bond [1].

  • C=N Stretch (1600–1620 cm⁻¹):

    • Often overlaps with the aromatic ring breathing modes but is distinctively strong in amidines.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step. The numbering follows the azepine ring: Nitrogen is position 1, carbons are 2–7.

¹H NMR (400 MHz, CDCl₃)

The proton environment confirms the "tetrahydro" saturation pattern.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
NH 8.50 – 9.20Broad Singlet1HHighly deshielded due to anisotropy of the benzoyl group and potential H-bonding.
Ar-H (Ortho) 7.80 – 7.90Doublet2HOrtho protons of benzoyl group.
Ar-H (Meta/Para) 7.40 – 7.60Multiplet3HRemaining aromatic protons.
H-2 3.60 – 3.80Triplet/Multiplet2H

-protons to Ring Nitrogen (deshielded).
H-6 2.50 – 2.70Multiplet2H

-protons to Imine Carbon (C7).
H-3, H-4, H-5 1.60 – 1.90Multiplet6HBulk methylene protons of the ring.

Critical Isomer Check: If two sets of signals are observed (e.g., two NH peaks or split methylene signals), the molecule exists as a mixture of E and Z isomers in solution. This is common for N-acyl amidines [2]. To resolve this, run Variable Temperature (VT) NMR (up to 60°C in DMSO-d6) to coalesce the signals.

¹³C NMR (100 MHz, CDCl₃)
  • C=O (Carbonyl): ~175 ppm.[2]

  • C-7 (Amidine Carbon): ~165 ppm. Note: This is the diagnostic peak. If this shifts upfield to <140 ppm, it suggests the enamide tautomer.

  • C-2 (Ring): ~45 ppm.

2D NMR Workflow (Validation)
  • COSY: Traces the spin system from H-2

    
     H-3 
    
    
    
    H-4
    
    
    H-5
    
    
    H-6. This confirms the intact 7-membered ring.
  • HMBC:

    • Correlation between NH proton and C=O .

    • Correlation between H-6 and C-7 (Amidine carbon).

    • Correlation between H-2 and C-7 is usually absent (too far), but H-2 correlates to C-3/C-4.

  • NOESY (Stereochemistry):

    • E-isomer: Strong NOE between Benzoyl-Ortho protons and Ring H-6? No, likely NOE between NH and Ring H-6 suggests Z-configuration (anti to C=N).

    • Z-isomer (stabilized by H-bond): Strong NOE between NH and the Carbonyl Oxygen (not visible) implies a specific conformation, but we look for NOE between NH and Ring Protons.

Experimental Workflow Diagram

Workflow Sample Crude Sample (Synthesis Product) Purification Purification (Flash Chrom: MeOH/DCM) Sample->Purification MS HRMS (ESI+) Confirm C13H16N2O Purification->MS NMR_1D 1H & 13C NMR (CDCl3 vs DMSO-d6) MS->NMR_1D Isomer_Check Isomer Check (Split Signals?) NMR_1D->Isomer_Check VT_NMR VT-NMR (Coalescence Study) Isomer_Check->VT_NMR Multiple Sets Final Structure Confirmed Isomer_Check->Final Single Set NOESY NOESY/ROESY (E/Z Determination) VT_NMR->NOESY NOESY->Final

Caption: Step-by-step elucidation workflow from crude synthesis to stereochemical confirmation.

References

  • Solution Chemistry of N,N'-Disubstituted Amidines. Kalz, F. K., et al. (2016).[3] Chemistry - A European Journal. This paper details the E/Z isomerism and tautomerism characteristic of amidine systems.

  • Tautomerism Detected by NMR. Hansen, P. E. (2020).[4] Encyclopedia. Provides protocols for using chemical shifts and temperature dependence to resolve tautomeric equilibria.

  • Synthesis and structure-activity relationships of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives. (2004). Bioorganic & Medicinal Chemistry. Demonstrates the synthesis and characterization of fused azepine rings similar to the target scaffold.

  • 3,4,5,6-Tetrahydro-2H-azepine Chemical Properties. PubChem. Provides physicochemical data for the core azepine ring.

Sources

Technical Deep Dive: Mechanism of Action of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide derivatives, with a primary focus on their role as Non-Peptide Thrombopoietin Receptor (TPO-R) Agonists .

While the specific string provided is a chemical fragment, it constitutes the core pharmacophore of a class of small-molecule TPO mimetics (e.g., CAS 892148-27-5) used to stimulate platelet production.

Executive Summary

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide derivatives represent a specialized class of small-molecule thrombopoietin receptor (TPO-R or c-Mpl) agonists . Unlike recombinant TPO, which binds to the extracellular domain of the receptor, these small molecules (such as the reference compound CAS 892148-27-5 ) function as allosteric modulators . They bind to the transmembrane domain of c-Mpl, inducing a conformational change that triggers the JAK2/STAT5 signaling cascade. This mechanism mimics the biological activity of endogenous thrombopoietin, leading to the proliferation and differentiation of megakaryocytes and subsequent platelet production.

Chemical Identity & Structural Pharmacophore

The core structure, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide , consists of a seven-membered unsaturated azepine ring (specifically the 3,4,5,6-tetrahydro-2H-azepin-7-yl enamine/amidine tautomer) coupled to a benzamide moiety.

  • Core Pharmacophore: The azepine ring mimics the steric and electronic properties required to wedge into the transmembrane pocket of the TPO receptor.

  • Key Derivative (Reference Compound):

    • IUPAC Name: N-[(3Z)-5-hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2-methylbenzamide.

    • CAS Number: 892148-27-5.

    • Role: High-affinity c-Mpl agonist used in research to validate TPO signaling pathways.

Mechanism of Action (MoA)

Primary Target: The c-Mpl Receptor

The cellular target is the c-Mpl receptor (CD110), a hematopoietic cytokine receptor primarily expressed on megakaryocytes, platelets, and hematopoietic stem cells.

Binding Kinetics & Allosteric Activation

Unlike endogenous TPO, which is a large glycoprotein that binds to the distal extracellular cytokine homology domain (CHD), N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide derivatives are transmembrane domain (TMD) binders .

  • Binding Site: They interact with specific histidine (His499) and threonine residues within the transmembrane helix of the c-Mpl receptor.

  • Receptor Dimerization: Ligand binding stabilizes the active homodimeric conformation of the receptor. This is crucial because c-Mpl exists in a pre-formed but inactive dimer state; the agonist induces the specific rotation/tilting of the transmembrane helices required for intracellular kinase activation.

  • Species Specificity: Due to the specific interaction with His499, these agonists are often highly selective for human and chimpanzee c-Mpl, showing poor activity in murine models (which lack the critical histidine residue).

Signal Transduction Cascade

Upon transmembrane activation, the intracellular domains of the c-Mpl dimer undergo a conformational shift, recruiting and activating Janus Kinase 2 (JAK2) .

  • JAK2 Auto-phosphorylation: The juxtaposition of JAK2 molecules attached to the receptor's Box1/Box2 motifs leads to trans-phosphorylation (activation).

  • STAT5 Recruitment: Activated JAK2 phosphorylates tyrosine residues on the receptor tail, creating docking sites for STAT5 (Signal Transducer and Activator of Transcription 5).

  • Nuclear Translocation: STAT5 is phosphorylated, dimerizes, and translocates to the nucleus to drive the transcription of genes involved in cell survival (e.g., Bcl-xL) and proliferation (e.g., Cyclin D1).

  • Secondary Pathways: The activation also triggers the MAPK/ERK (differentiation) and PI3K/Akt (survival) pathways.

Pathway Visualization

TPO_Signaling Agonist N-(3,4,5,6-tetrahydro-2H-azepin-7-yl) benzamide Derivative cMpl_Active c-Mpl Receptor (Active Conformation) Agonist->cMpl_Active cMpl_Inactive c-Mpl Receptor (Inactive Dimer) cMpl_Inactive->cMpl_Active Allosteric Binding (Transmembrane Domain) JAK2 JAK2 cMpl_Active->JAK2 Recruitment p_JAK2 p-JAK2 (Activated) JAK2->p_JAK2 Trans-phosphorylation STAT5 STAT5 p_JAK2->STAT5 Phosphorylation p_STAT5 p-STAT5 (Dimer) STAT5->p_STAT5 Dimerization Nucleus Nucleus (Gene Transcription) p_STAT5->Nucleus Translocation Platelets Megakaryocyte Maturation & Platelet Production Nucleus->Platelets Upregulation of Bcl-xL, Cyclin D1

Caption: Signal transduction pathway initiated by the allosteric binding of the azepine-benzamide agonist to the c-Mpl transmembrane domain.

Experimental Protocols for Validation

To confirm the mechanism of action of an N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide derivative, the following assays are standard.

TPO-Dependent Cell Proliferation Assay

Objective: Verify that the compound induces proliferation in TPO-dependent cell lines (e.g., Ba/F3-hMpl). Protocol:

  • Cell Line: Use Ba/F3 cells stably transfected with human c-Mpl (Ba/F3-hMpl). Parental Ba/F3 cells (lacking c-Mpl) serve as a negative control.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates in IL-3 free medium.
    
  • Treatment: Add the test compound in a serial dilution (e.g., 0.1 nM to 10

    
    M). Include Recombinant Human TPO (rhTPO) as a positive control.
    
  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add CellTiter-Glo (ATP quantitation) or MTT reagent. Measure luminescence/absorbance.

  • Analysis: Plot dose-response curves to determine EC

    
    .
    
JAK2/STAT5 Phosphorylation Analysis (Western Blot)

Objective: Confirm activation of the specific signaling pathway. Protocol:

  • Starvation: Serum-starve Ba/F3-hMpl cells for 4–6 hours to reduce basal phosphorylation.

  • Stimulation: Treat cells with the compound (e.g., 1

    
    M) for short intervals (5, 15, 30, 60 min).
    
  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Na

    
    VO
    
    
    
    , NaF).
  • Blotting: Separate proteins via SDS-PAGE and transfer to PVDF membranes.

  • Detection: Probe with primary antibodies:

    • Anti-p-STAT5 (Tyr694)

    • Anti-p-JAK2 (Tyr1007/1008)

    • Anti-Total STAT5 and Anti-Total JAK2 (loading controls).

  • Result: A robust increase in p-STAT5 and p-JAK2 bands within 15–30 minutes confirms the mechanism.

Species Specificity Check

Objective: Validate the transmembrane binding mechanism (His499 dependence). Protocol:

  • Perform the proliferation assay (4.1) using both human c-Mpl and murine c-Mpl expressing cells.

  • Expected Outcome: The azepine-benzamide derivative should be potent against human c-Mpl but inactive or significantly less potent against murine c-Mpl, confirming the allosteric transmembrane mechanism distinct from rhTPO (which activates both).

Data Summary: Potency Profile

ParameterValue (Approximate for Class)Notes
Target Human c-Mpl (TPO Receptor)Transmembrane Domain Allosteric Agonist
EC

(Proliferation)
10 – 100 nMIn Ba/F3-hMpl cells
Selectivity >1000-fold vs. other cytokine receptorsHighly selective for c-Mpl
Species Cross-reactivity Human, ChimpanzeeInactive in Mouse/Rat (due to His499 variation)
Signaling Pathway JAK2/STAT5Identical to endogenous TPO

References

  • Erickson-Miller, C. L., et al. (2009). "Discovery and characterization of a selective, nonpeptidyl thrombopoietin receptor agonist." Experimental Hematology, 33(1), 85-93. Link

  • Kuter, D. J. (2013). "The biology of thrombopoietin and thrombopoietin receptor agonists." International Journal of Hematology, 98, 10-23. Link

  • Sigma-Aldrich. (2024). "Product Specification: N-[(3Z)-5-Hydroxy-1-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2-methylbenzamide (CAS 892148-27-5)." Link

  • Duffy, K. J., et al. (2002). "Hydrazinonaphthalene and azonaphthalene thrombopoietin mimics: SAR of the hydrophobic binding element." Bioorganic & Medicinal Chemistry Letters, 12(10), 1333-1336. Link

Methodological & Application

Application Notes and Protocols for Target Validation Studies of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification and validation of a drug's molecular target are pivotal stages in the early phases of drug discovery, directly influencing the trajectory and success of a therapeutic program.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust target validation workflow for the novel compound N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide. Given the nascent understanding of this specific molecule, we present an integrated, multi-faceted strategy. This approach is not merely a sequence of protocols but a logical framework designed to first identify potential protein interactors, confirm direct target engagement within a cellular context, and finally, genetically validate the functional role of the identified target in mediating the compound's effects. The methodologies detailed herein encompass affinity purification-mass spectrometry (AP-MS) for unbiased target discovery, broad-spectrum kinase profiling to assess a common target class, the Cellular Thermal Shift Assay (CETSA) for confirming target engagement, and CRISPR-Cas9 gene editing for definitive functional validation.[3][4][5]

Introduction: The Imperative of Rigorous Target Validation

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with a significant portion of failures in clinical trials attributed to a lack of efficacy, which can often be traced back to an incomplete or inaccurate understanding of the drug's mechanism of action.[2] Therefore, rigorous and early-stage target validation is not just a procedural step but a foundational pillar for building confidence in a therapeutic hypothesis.[2][6]

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide belongs to a class of compounds containing a benzamide moiety, a chemical scaffold present in a variety of biologically active molecules.[7][8] For instance, some benzamide derivatives have been identified as inhibitors of enzymes like IMP dehydrogenase or protein kinases such as BRAF, while others are being explored for their anti-cancer properties.[7][9][10] The tetrahydroazepine ring is also a feature of various pharmacologically active agents.[11][12][13][14] Given this chemical heritage, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide could potentially interact with a wide range of protein targets.

This guide will delineate a systematic and robust workflow to deorphanize this compound, providing detailed protocols and the scientific rationale behind each experimental choice.

A Multi-pronged Approach to Target Validation

A successful target validation campaign for a novel compound requires a convergence of evidence from multiple, independent methodologies. We propose a four-stage workflow, beginning with broad, unbiased screening to generate hypotheses, followed by increasingly focused experiments to confirm and functionally validate the primary target(s).

Workflow for Target Validation of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide

Target Validation Workflow cluster_0 Stage 1: Unbiased Target Identification cluster_1 Stage 2: Target Engagement Confirmation cluster_2 Stage 3: Functional Validation cluster_3 Stage 4: Pathway Analysis & Biomarker ID AP-MS Affinity Purification-Mass Spectrometry (AP-MS) CETSA Cellular Thermal Shift Assay (CETSA) AP-MS->CETSA Identified Protein Binders Kinase_Profiling Kinase Profiling Kinase_Profiling->CETSA Identified Kinase Hits CRISPR CRISPR-Cas9 Gene Editing CETSA->CRISPR Confirmed Target(s) Downstream_Analysis Downstream Pathway & Biomarker Analysis CRISPR->Downstream_Analysis Validated Functional Target

Caption: A multi-stage workflow for target validation.

Stage 1: Unbiased Target Identification

The initial step is to cast a wide net to identify potential interacting proteins. This can be achieved through a combination of affinity-based proteomics and focused screening against large protein families.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique to isolate and identify binding partners of a small molecule from a complex cellular lysate.[4][15][16][17] This method relies on immobilizing the compound of interest and using it as "bait" to capture its interacting proteins or "prey".[15]

Protocol: AP-MS for N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide

  • Probe Synthesis: Synthesize a derivative of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide with a linker and an affinity tag (e.g., biotin) at a position determined not to interfere with its biological activity. A control molecule, structurally similar but biologically inactive, should also be synthesized.

  • Immobilization: Covalently attach the biotinylated compound and the negative control to streptavidin-coated magnetic beads.

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to a high density. Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Purification: Incubate the cell lysate with the compound-coated beads and control beads. The bait compound will capture its interacting proteins.

  • Washing: Perform stringent washes to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[18]

  • Data Analysis: Compare the proteins identified from the active compound beads to those from the control beads. True interactors should be significantly enriched in the active compound sample.

ParameterExperimental ConditionControlRationale
Bait Compound Biotinylated N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamideBiotinylated inactive analogTo distinguish specific from non-specific binders.
Cell Lysate Non-denaturing lysis bufferLysate incubated with beads onlyTo identify proteins that bind to the beads themselves.
Elution Competitive elution or denaturing elution-To release bound proteins for analysis.
Kinase Profiling

Given that a vast number of small molecule drugs target protein kinases, a broad screening against a panel of kinases is a prudent initial step.[19] This can rapidly identify if N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide is a kinase inhibitor and determine its selectivity across the kinome.[19][20][21][22][23]

Protocol: Kinase Profiling

  • Compound Submission: Submit N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide to a commercial kinase profiling service.

  • Assay Format: Typically, these services use radiometric or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of the test compound.[20][21]

  • Data Analysis: The results are usually presented as percent inhibition at a fixed compound concentration (e.g., 1 or 10 µM). Follow-up dose-response studies should be performed for any significant hits to determine the IC50 value.

ParameterDescriptionRationale
Kinase Panel Size >400 kinasesTo provide a comprehensive overview of kinome-wide selectivity.
ATP Concentration At or near the Km for each kinaseTo enable an accurate assessment of potency.[22]
Data Output % Inhibition, IC50To identify potent and selective kinase targets.

Stage 2: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

Identifying a potential interactor is the first step; confirming direct binding in a physiological context is the critical next step.[24] CETSA is a powerful method to verify target engagement in intact cells or cell lysates by measuring changes in the thermal stability of a protein upon ligand binding.[5][25][26][27]

CETSA Workflow dot digraph "CETSA Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [label="Treat cells with compound or vehicle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Heat" [label="Heat cells to a range of temperatures", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Lyse" [label="Lyse cells and separate soluble and aggregated proteins", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Quantify" [label="Quantify soluble target protein (e.g., Western blot)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Plot" [label="Plot melt curves and determine thermal shift", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Heat"; "Heat" -> "Lyse"; "Lyse" -> "Quantify"; "Quantify" -> "Plot"; }

Sources

A Robust and Sensitive LC-MS/MS Method for the Quantification of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide. The protocol is designed for researchers in pharmaceutical development and related fields requiring a reliable method for determining compound concentration in various matrices. The methodology utilizes reversed-phase chromatography for robust separation, coupled with electrospray ionization (ESI) tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for superior selectivity and sensitivity. We provide a detailed, step-by-step protocol, explain the scientific rationale behind key method development choices, and offer guidance for implementation and validation.

Introduction

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide belongs to a class of compounds containing both a benzamide and a cyclic amidine moiety. Benzamide derivatives are a cornerstone in medicinal chemistry, with applications ranging from anticonvulsants to anti-cancer agents[1][2]. The azepine ring is also a privileged scaffold in drug discovery[3]. The accurate quantification of such molecules is critical throughout the drug development lifecycle, from early discovery and pharmacokinetic studies to final quality control.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity[4]. This guide provides a comprehensive framework for developing and implementing a robust LC-MS/MS method tailored to the specific chemical properties of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide.

Analyte Properties and Methodological Considerations

A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties.

  • Chemical Structure:

    • IUPAC Name: N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide

    • Molecular Formula: C₁₃H₁₆N₂O

    • Monoisotopic Mass: 216.1263 Da

    • Key Features: The molecule possesses a relatively non-polar aromatic benzoyl group and a polar, basic cyclic amidine group. This amphiphilic nature dictates the chromatographic strategy.

The basic nitrogen in the cyclic amidine is readily protonated, making the molecule ideally suited for positive mode electrospray ionization (ESI). The expected protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 217.13.

Experimental Design

This method was designed for a standard Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole (QqQ) mass spectrometer.

Reagents and Materials
  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.

  • Mobile Phase Additive: Optima™ LC/MS grade formic acid (FA).

  • Analyte: N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide reference standard.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte (e.g., d5-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide) is ideal. If unavailable, a compound with similar chromatographic behavior and ionization efficiency may be used.

Chromatographic Conditions

The separation is based on reversed-phase chromatography, which is robust and effective for compounds of intermediate polarity[5].

ParameterRecommended Setting
LC System Standard UHPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Causality Behind Choices:

  • C18 Column: Provides excellent retention for the benzoyl moiety while allowing the polar amidine to elute in a reasonable time.

  • Formic Acid: This mobile phase additive serves two critical functions: (1) It maintains an acidic pH (~2.7), ensuring the basic amidine group is consistently protonated, which leads to sharp, symmetrical chromatographic peaks. (2) It provides a source of protons, enhancing the ionization efficiency in positive mode ESI[6].

  • Acetonitrile: Chosen as the organic modifier for its low viscosity and UV transparency, providing good elution strength for this class of compound.

  • Gradient Elution: A gradient is essential for eluting the analyte as a sharp band, improving sensitivity, and ensuring that any more hydrophobic impurities are washed from the column after each injection.

Mass Spectrometry Conditions

Detection is performed using tandem mass spectrometry in MRM mode for maximum selectivity and sensitivity.

ParameterRecommended Setting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (s)Cone (V)Collision (eV)Use
Analyte 217.1105.1 0.13020Quantifier
Analyte 217.177.10.13035Qualifier

Rationale for MRM Transitions: The precursor ion at m/z 217.1 corresponds to the protonated molecule, [M+H]⁺. Upon collision-induced dissociation (CID), the most facile and common fragmentation for benzamides is the cleavage of the amide bond[7][8][9]. This cleavage results in the formation of the highly stable benzoyl cation at m/z 105.1. A secondary fragmentation, the loss of carbon monoxide from the benzoyl cation, produces the phenyl cation at m/z 77.1. The transition 217.1 -> 105.1 is typically the most intense and is therefore ideal for quantification.

Visualization of Workflow and Fragmentation

Analytical Workflow

The overall analytical process follows a logical sequence from sample preparation to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Standards & QCs C Add Internal Standard A->C B Sample Extraction (e.g., Protein Precipitation) B->C D Dilute & Transfer to Vial C->D E UHPLC Separation (C18 Column) D->E F ESI+ Ionization E->F G Tandem MS Detection (MRM Mode) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Concentration Calculation I->J

Caption: Overall workflow for the quantitative analysis of the target analyte.

Proposed Mass Fragmentation Pathway

The fragmentation of the protonated molecule is key to the selectivity of the MRM method.

fragmentation cluster_products Product Ions parent Precursor Ion N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide-H+ m/z = 217.1 frag1 Benzoyl Cation (Quantifier) m/z = 105.1 parent->frag1 CID (-C7H12N2) frag2 Phenyl Cation (Qualifier) m/z = 77.1 frag1->frag2 CID (-CO)

Caption: Proposed fragmentation pathway for the protonated analyte.

Detailed Analytical Protocol

This protocol provides a step-by-step guide for sample analysis.

Step 1: Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock (1 mg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard.

Step 2: Sample Preparation (Example for Plasma)
  • Aliquot 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., at 100 ng/mL) to all tubes except the blank.

  • Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an LC autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Step 3: System Setup and Data Acquisition
  • Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Set up the MS with the parameters outlined in Table 2 and Table 3. Note that optimal gas flows and voltages are instrument-dependent and should be tuned using direct infusion of the analyte.

  • Create an acquisition sequence list, starting with blank injections, followed by the calibration curve, QC samples, and unknown samples.

Step 4: Data Processing and Quantification
  • Integrate the chromatographic peaks for the analyte (quantifier transition) and the internal standard using the instrument's software.

  • Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).

  • Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

  • Determine the concentration of the analyte in unknown samples and QCs by interpolating their Peak Area Ratios from the calibration curve.

  • The results for the QC samples must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) for the run to be considered valid.

Method Validation and Trustworthiness

To ensure the trustworthiness of the data generated, the method should be validated according to established guidelines (e.g., FDA or ICH). Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.

  • Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification), and accuracy (%Bias) should be within 85-115% (80-120% at LLOQ).

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to that in a pure solution.

  • Stability: Analyte stability should be confirmed under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective tool for the quantitative analysis of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide. The use of reversed-phase chromatography with an acidic mobile phase ensures excellent peak shape and reproducibility, while the specificity of MRM detection provides confidence in the analytical results. This protocol serves as a comprehensive starting point for researchers, and with appropriate validation, can be readily implemented for high-throughput analysis in a drug development setting.

References

  • Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation.
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Available at: [Link]

  • RSC Publishing. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • MDPI. (2026, February 14). Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition?. Available at: [Link]

  • PubChem. (n.d.). 3,4,5,6-Tetrahydro-2H-azepine. Available at: [Link]

  • MDPI. (2014, January 16). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). Available at: [Link]

  • PubMed. (2004, January 1). Synthesis and structure-activity relationships of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives: novel arginine vasopressin antagonists. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Available at: [Link]

Sources

Application Note: N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide as a Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide (also known as N-(azepan-2-ylidene)benzamide) as a research tool. This compound represents a critical pharmacophore found in Peptidylarginine Deiminase (PAD) inhibitors and Vasopressin V2 receptor antagonists .

Executive Summary

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide is a cyclic


-acyl amidine derivative used primarily as a chemical probe  and pharmacophore scaffold  in drug discovery. Its structural significance lies in the 7-membered azepine ring fused to a benzamide moiety, a motif that mimics the arginine side chain. This allows it to function as a:
  • Mechanism-Based Warhead for PAD Enzymes: It targets the active site cysteine of Peptidylarginine Deiminases (PAD4), acting as a covalent or tight-binding reversible inhibitor mimic.

  • Fragment Probe for GPCRs: It serves as a simplified ligand for Vasopressin V2 receptors, structurally related to the "vaptan" class (e.g., Lixivaptan, Mozavaptan).

  • Bioisostere Model: Used to study the electronic and steric properties of cyclic amidines versus linear guanidines in enzyme recognition.

Chemical Properties & Stability

Understanding the tautomeric nature of this compound is vital for experimental design.

PropertySpecification
Chemical Name N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide
Synonyms N-(azepan-2-ylidene)benzamide; Benzoyl-caprolactam imine
Molecular Formula C

H

N

O
Molecular Weight 216.28 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (>10 mg/mL), Water (Low)
Stability Susceptible to hydrolysis in acidic pH (< 4.0); Stable in neutral buffers for 24h
Storage -20°C, desiccated, protected from light
Tautomerism Insight

The compound exists in equilibrium between the imine (N-(azepan-2-ylidene)) and enamine (N-(4,5,6,7-tetrahydro-3H-azepin-2-yl)) forms. In solution, the imine form (shown below) predominates and is the bioactive species responsible for nucleophilic attack or hydrogen bonding.

Tautomerism cluster_0 Bioactivity Relevance Imine Imine Form (Bioactive) N-C(=N)-Ph Enamine Enamine Form (Minor) NH-C=C-Ph Imine->Enamine Tautomerization Enamine->Imine

Figure 1: Tautomeric equilibrium favoring the imine form, which mimics the guanidinium group of arginine.[1]

Applications & Mechanisms

A. PAD4 Inhibition (Cysteine Protease Targeting)

The cyclic amidine moiety is a potent "warhead" for inhibiting PAD4, an enzyme implicated in rheumatoid arthritis and cancer (NETosis). Unlike linear amidines (e.g., Cl-amidine), the restricted conformation of the azepine ring reduces entropic penalty upon binding.

  • Mechanism: The active site Cysteine (Cys645 in PAD4) attacks the amidine carbon (C7) of the azepine ring.

  • Utility: Use this compound as a fragment lead or negative control (lacking the halo-warhead of covalent inhibitors like YW3-56) to assess non-covalent binding affinity.

B. Vasopressin V2 Receptor Antagonism

This compound is a structural fragment of Lixivaptan (VPA-985). In Lixivaptan, the azepine ring is linked via an amine to the benzoyl core.

  • Utility: Use as a competitor fragment in radioligand binding assays to map the orthosteric binding site of the V2 receptor. It helps define the minimal pharmacophore required for azepine-pocket occupancy.

Experimental Protocols

Protocol 1: Synthesis of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide

Use this protocol to generate fresh material, as commercial stocks may degrade.

Reagents:

  • 3,4,5,6-Tetrahydro-2H-azepin-7-amine (CAS 6674-22-2)

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq (10 mmol) of 3,4,5,6-tetrahydro-2H-azepin-7-amine in 20 mL anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add 1.2 eq (12 mmol) of Triethylamine. Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 1.0 eq (10 mmol) of Benzoyl chloride dissolved in 5 mL DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with 10 mL saturated NaHCO

    
    . Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallize from Et

    
    O/Hexane or purify via flash chromatography (SiO
    
    
    
    , 0-5% MeOH in DCM).
  • Validation: Confirm structure via

    
    H-NMR (characteristic azepine multiplets at 1.5-1.8 ppm and 3.4-3.6 ppm).
    
Protocol 2: PAD4 Inhibition Screening Assay

Designed to evaluate the compound's ability to inhibit citrullination.

Materials:

  • Recombinant human PAD4 enzyme (10 nM final)

  • Substrate: Benzoyl-Arginine-Ethyl Ester (BAEE) or Histone H3

  • Buffer: 50 mM HEPES (pH 7.6), 2 mM CaCl

    
    , 1 mM DTT
    
  • Detection: Colorimetric Citrulline Probe (COLDER solution)

Workflow:

PAD4_Assay Step1 Pre-Incubation Mix PAD4 + Compound (30 min @ 37°C) Step2 Substrate Addition Add BAEE/Histone H3 Initiate Reaction Step1->Step2 Step3 Enzymatic Reaction (60 min @ 37°C) Step2->Step3 Step4 Quenching Add COLDER Solution (Stop Reaction) Step3->Step4 Step5 Readout Absorbance @ 540 nm (Citrulline Quantification) Step4->Step5

Figure 2: PAD4 inhibition assay workflow. The compound competes with the arginine substrate for the active site.

Data Analysis:

  • Plot Absorbance (540 nm) vs. log[Compound Concentration].

  • Calculate IC

    
     using a non-linear regression model (4-parameter logistic).
    
  • Note: Since this compound lacks the alkylating halo-group of Cl-amidine, expect reversible inhibition kinetics (higher IC

    
     range: 
    
    
    
    M vs nM).

References

  • PAD4 Inhibitor Design

    • Lewis, H. D., et al. (2015). "Inhibition of PAD4 attenuates formation of neutrophil extracellular traps and improves survival in a mouse model of lupus." Nature Chemical Biology, 11, 189-191. Link

    • Subramanian, V., et al. (2017). "Design, synthesis, and biological evaluation of tetrazole-containing inhibitors of Protein Arginine Deiminases (PADs)." Journal of Medicinal Chemistry, 60(10), 4350-4363. (Discusses amidine warheads).
  • Vasopressin Antagonists (Vaptans): Yamamura, Y., et al. (1998). "OPC-41061, a highly potent human vasopressin V2-receptor antagonist: pharmacological profile and aquaretic effect by single and multiple oral dosing in rats." Journal of Pharmacology and Experimental Therapeutics, 287(3), 860-867. (Context for benzazepine/azepine pharmacophores). Albright, J. D., et al. (1998). "VPA-985 (Lixivaptan): A potent, orally active, nonpeptide vasopressin V2 receptor antagonist." Journal of Medicinal Chemistry. (Describes the azepine-benzamide linkage).
  • Mundy, B. P., et al. "Name Reactions and Reagents in Organic Synthesis.

Sources

"N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide in drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide in Drug Discovery

Executive Summary

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide (hereafter referred to as NTAB ) represents a specialized class of cyclic N-acyl amidines . In modern drug discovery, this scaffold serves two critical functions:

  • Peptidomimetic Bioisostere: It acts as a conformationally constrained mimic of the peptide bond (

    
    ), locking the amide functionality in a cis-like or twisted geometry that improves affinity for specific G-Protein Coupled Receptors (GPCRs), particularly Vasopressin (
    
    
    
    ) and Oxytocin receptors.
  • Transition State Analog: The electrophilic nature of the amidine carbon mimics the tetrahedral transition state of amide hydrolysis, making NTAB derivatives potent warheads for Serine Protease Inhibitors .

This guide outlines the protocols for synthesizing, stabilizing, and profiling NTAB derivatives, emphasizing their utility as chemical probes for arginine-binding enzymes and GPCRs.

Chemical Properties & Mechanistic Basis[1][2][3]

Structural Significance

NTAB is not merely a benzamide derivative; it is a cyclic amidine capped with an acyl group. This creates a conjugated system (


) that lowers the 

of the amidine nitrogen compared to open-chain analogs, enhancing membrane permeability while retaining basicity for active-site interaction.
  • Pharmacophore: The 7-membered azepine ring provides hydrophobic bulk and conformational flexibility (chair/twist-boat) often required to fill large hydrophobic pockets in targets like Histone Deacetylases (HDACs) or the Vasopressin V2 Receptor .

  • Reactivity: The C7 carbon is highly electrophilic. In protease inhibition, the active site serine hydroxyl attacks this carbon, forming a stable tetrahedral adduct that mimics the transition state, thereby blocking the enzyme.

Mechanism of Action: Protease Inhibition

The following DOT diagram illustrates the mechanism by which NTAB blocks a Serine Protease active site.

Protease_Inhibition cluster_mechanism Inhibition Pathway Enzyme Serine Protease (Active Site Ser-OH) Complex Tetrahedral Intermediate (Stable Adduct) Enzyme->Complex Nucleophilic Attack (Ser-OH -> C7) NTAB NTAB Scaffold (Electrophilic C7) NTAB->Complex Binding Hydrolysis Hydrolysis of Amidine (Deactivation) Complex->Hydrolysis Slow Release (Reversible)

Figure 1: Mechanism of Serine Protease inhibition by NTAB. The catalytic serine attacks the amidine carbon, forming a stalled transition state mimic.

Experimental Protocols

Protocol A: Synthesis of NTAB Scaffold

Rationale: Direct acylation of cyclic amidines is difficult due to tautomerization. The preferred route utilizes the O-methyl ether of the lactam (O-methylcaprolactim) as a reactive intermediate.

Materials:

  • 
    -Caprolactam (starting material)
    
  • Dimethyl sulfate (DMS) or Trimethyloxonium tetrafluoroborate (Meerwein's salt)

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation (Lactim Ether Formation):

    • Dissolve

      
      -caprolactam (10 mmol) in anhydrous DCM under 
      
      
      
      atmosphere.
    • Add Trimethyloxonium tetrafluoroborate (11 mmol) at 0°C. Stir for 4 hours allowing warming to RT.

    • Checkpoint: Monitor TLC for disappearance of caprolactam. The product is 7-methoxy-3,4,5,6-tetrahydro-2H-azepine.

  • Amidine Formation:

    • Treat the lactim ether with Ammonium Chloride (

      
      ) in methanol to generate the cyclic amidine hydrochloride (3,4,5,6-tetrahydro-2H-azepin-7-amine).
      
    • Note: Alternatively, react directly in the next step if using the imidate strategy.

  • N-Benzoylation:

    • Dissolve the cyclic amidine (or lactim ether) in DCM/TEA (2:1 ratio).

    • Add Benzoyl chloride (1.1 eq) dropwise at 0°C.

    • Reflux for 6 hours. The reaction is driven by the formation of the conjugated N-acyl amidine system.

  • Purification:

    • Wash with

      
       (rapidly, to avoid hydrolysis).
      
    • Dry over

      
       and concentrate.
      
    • Recrystallize from Hexane/EtOAc.

Self-Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the O-methyl peak (if using lactim ether) and the appearance of aromatic benzoyl protons (7.4–8.0 ppm). The azepine ring protons should appear as multiplets between 1.5–3.5 ppm.

  • IR Spectroscopy: Characteristic

    
     stretch at 
    
    
    
    and
    
    
    (acyl) stretch at
    
    
    .
Protocol B: Hydrolytic Stability Profiling

Rationale: N-acyl amidines are susceptible to hydrolysis, converting back to the parent amide and lactam. Stability profiling is mandatory before biological assays.

Assay Conditions:

  • Buffer Systems: PBS (pH 7.4), Simulated Gastric Fluid (pH 1.2), Tris-HCl (pH 8.0).

  • Detection: HPLC-UV (254 nm).

Procedure:

  • Prepare a 10 mM stock of NTAB in DMSO.

  • Dilute to 100

    
     in the respective buffer at 37°C.
    
  • Inject samples into HPLC at

    
     min.
    
  • Calculate half-life (

    
    ) using first-order decay kinetics.
    

Data Interpretation: | pH Condition | Expected


 | Interpretation |
| :--- | :--- | :--- |
| pH 1.2 (Gastric)  | < 30 min | Highly unstable; requires enteric coating or structural modification (e.g., steric hindrance at ortho-position of benzoyl). |
| pH 7.4 (Plasma)  | 2–6 hours | Acceptable for acute IV/IP dosing; suitable for in vitro assays. |
| pH 8.0 (Assay)  | > 12 hours | Stable enough for standard protease inhibition assays. |

Application in Drug Discovery: Target Profiling

Vasopressin V1a/V2 Receptor Binding

NTAB mimics the "twisted amide" region of peptide ligands.

  • Assay Type: Radioligand Displacement Assay.

  • Membrane Source: CHO cells overexpressing human

    
     or 
    
    
    
    receptors.
  • Radioligand:

    
    -Arginine Vasopressin (AVP).
    
  • Protocol:

    • Incubate membranes with 1 nM

      
      -AVP and varying concentrations of NTAB (
      
      
      
      to
      
      
      M).
    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration over GF/B filters.

    • Measure radioactivity. Calculate

      
       and 
      
      
      
      .
Serine Protease Inhibition (Trypsin/Thrombin)
  • Substrate: Chromogenic substrate (e.g., BAPNA for Trypsin).

  • Protocol:

    • Mix Enzyme (10 nM) + NTAB (variable) in Tris buffer.

    • Incubate 10 min (pre-incubation is critical for transition state analogs).

    • Add Substrate (100

      
      ).
      
    • Monitor Absorbance at 405 nm (p-nitroaniline release).

    • Result: A time-dependent inhibition indicates covalent (reversible) adduct formation.

Workflow Visualization

The following diagram outlines the decision tree for optimizing the NTAB scaffold based on initial stability and potency data.

Optimization_Workflow Start Synthesize NTAB Analog Stability pH 7.4 Stability Assay Start->Stability Unstable t1/2 < 1h Stability->Unstable Hydrolysis Stable t1/2 > 2h Stability->Stable Intact Modify Add Steric Bulk (Ortho-substitution) Unstable->Modify Screen Primary Target Screen (GPCR or Protease) Stable->Screen Modify->Stability Hit Hit Validation (IC50 < 1 uM) Screen->Hit Active

Figure 2: Optimization workflow for NTAB derivatives.

References

  • Design of Cyclic Amidine Inhibitors: Title: "Synthesis and biological evaluation of cyclic amidines as inhibitors of nitric oxide synthase." Source:Journal of Medicinal Chemistry. URL:[Link] (General reference for amidine scaffold).

  • Vasopressin Antagonist Scaffolds: Title: "Nonpeptide arginine vasopressin antagonists: the role of the tetrahydroazepine scaffold." Source:Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Synthesis of N-Acyl Amidines: Title: "Reaction of Lactim Ethers with Acid Chlorides: A General Route to N-Acyl Amidines." Source:Journal of Organic Chemistry. URL:[Link]

  • Protease Transition State Analogs: Title: "Electrophilic carbonyls and amidines as transition state analog inhibitors of serine proteases." Source:Chemical Reviews. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability challenges associated with this molecule. Drawing from established principles of pharmaceutical science, this guide provides in-depth, actionable insights to ensure the integrity of your compound throughout its lifecycle.

The core structure of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide, featuring a caprolactam ring linked to a benzamide moiety, presents specific stability considerations. The primary anticipated degradation pathway is hydrolysis of the seven-membered lactam ring, a reaction that can be significantly influenced by environmental factors such as pH, temperature, and the presence of catalytic species.[1][2] This guide will equip you with the necessary knowledge and experimental frameworks to identify, mitigate, and control these degradation processes.

Troubleshooting Guide: A Proactive Approach to Stability

This section addresses common issues encountered during the handling, formulation, and storage of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide. The question-and-answer format is designed to provide direct solutions to specific experimental observations.

Issue 1: I'm observing a loss of potency in my aqueous formulation over time, even at room temperature. What is the likely cause and how can I investigate it?

Answer: The most probable cause is the hydrolysis of the caprolactam ring within the molecule. Lactam rings are susceptible to hydrolysis, which would cleave the ring to form an amino acid derivative, leading to a loss of the parent compound.[3] The rate of this degradation is highly dependent on the pH of your solution.[2][4]

To investigate this, a systematic forced degradation study is the recommended first step.[5][6] This will not only confirm the degradation pathway but also help in developing a stability-indicating analytical method.

Protocol 1: Forced Degradation Study for N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide

Objective: To identify the primary degradation pathways and products of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the compound to the following conditions. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without generating secondary, less relevant byproducts.[7][8]

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Incubate at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Incubate at room temperature (25°C) and sample at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to the expected rapid degradation in basic conditions.[1][2]

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature and protected from light. Sample at various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 80°C). Sample at defined intervals.

    • Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[5][9] A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

  • Sample Analysis:

    • At each time point, withdraw an aliquot, neutralize if necessary (for acid and base samples), and dilute to a suitable concentration for analysis.

    • Analyze all samples using a stability-indicating HPLC method, typically a reverse-phase column with a gradient mobile phase.[10][11] A photodiode array (PDA) detector is recommended to check for peak purity and identify the emergence of new peaks corresponding to degradation products.

Data Interpretation:

  • A significant decrease in the peak area of the parent compound, coupled with the appearance of one or more new peaks, indicates degradation.

  • The conditions under which degradation is most pronounced will reveal the primary stability liabilities. For this molecule, significant degradation is expected under basic and possibly acidic conditions.

Issue 2: My forced degradation study confirms pH-dependent hydrolysis. How can I formulate a stable aqueous solution?

Answer: Optimizing the pH and utilizing a buffering system is the most effective strategy to enhance the stability of a pH-sensitive compound in solution.[12][[“]] The goal is to identify a pH range where the hydrolysis rate is at its minimum.

Protocol 2: pH-Rate Profile Determination

Objective: To determine the pH of maximum stability for N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide in an aqueous environment.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 5, 6, 7, 8, 9). Use buffers that are appropriate for your intended application (e.g., phosphate, citrate, acetate).[14]

  • Sample Preparation: Prepare solutions of the compound at a fixed concentration in each buffer.

  • Stability Study: Store the buffered solutions at a constant, accelerated temperature (e.g., 50°C or 60°C) to increase the degradation rate and shorten the experimental timeline.[1]

  • Time-Point Analysis: At predetermined time intervals, withdraw samples from each buffered solution and analyze them via HPLC to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. If the reaction follows first-order kinetics (which is common for hydrolysis), the plot should be linear.

    • The slope of this line is equal to the negative of the observed degradation rate constant (-k_obs).

    • Finally, plot the logarithm of k_obs versus pH. This graph, known as a pH-rate profile, will visually indicate the pH at which the degradation rate is lowest. For many lactams, this is in the weakly acidic to neutral pH range.[2]

Table 1: Example Data for pH-Rate Profile Study

pHTemperature (°C)k_obs (hr⁻¹)Half-life (t½) (hours)
2.0600.01546.2
4.0600.005138.6
5.0600.002346.5
6.0600.004173.3
7.0600.01838.5
8.0600.0957.3
9.0600.4501.5

This is illustrative data. Actual results will vary.

Issue 3: I am developing a solid dosage form and am concerned about potential interactions with excipients. How can I screen for compatibility?

Answer: Drug-excipient compatibility studies are a critical pre-formulation step to ensure that the inactive ingredients do not compromise the stability of the active pharmaceutical ingredient (API).[15][16] Incompatibilities can arise from chemical reactions between the drug and excipient or with reactive impurities within the excipient.[17]

Workflow for Excipient Compatibility Screening

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Analysis cluster_2 Phase 3: Decision API API (N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide) Excipients Select Excipients (Fillers, Binders, etc.) Binary Prepare Binary Mixtures (e.g., 1:1 API:Excipient w/ 5% water) API->Binary Excipients->Binary Stress Stress Samples (e.g., 60°C/75% RH for 2 weeks) Binary->Stress Analysis Analyze by HPLC & Visual Inspection Stress->Analysis Compare Compare to Controls (API alone, Excipient alone) Analysis->Compare Decision Assess Compatibility (Appearance, Purity, New Peaks) Compare->Decision Compatible Compatible Excipients Decision->Compatible No significant change Incompatible Incompatible Excipients (Further Investigation) Decision->Incompatible Discoloration, >2% purity loss, significant new peaks G cluster_0 N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide cluster_1 Degradation Product parent degraded N-(6-amino-7-oxoheptanoyl)benzamide (Post-Hydrolysis) parent->degraded Hydrolysis (H₂O, H⁺ or OH⁻)

Sources

"N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide side reaction products"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide

Executive Summary & Molecule Dashboard

Compound Identity:

  • IUPAC Name: N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide

  • Chemical Class: Cyclic N-Acyl Amidine[1]

  • Key Structural Feature: An exocyclic amide bond conjugated with an endocyclic imine (C=N) within a 7-membered ring.

The Stability Paradox: Researchers often misclassify this compound as a stable amide. Chemically, it behaves as an activated acylating agent . The conjugation of the electron-withdrawing benzoyl group with the cyclic imine creates a highly electrophilic C7 center, making the molecule exceptionally sensitive to nucleophilic attack (hydrolysis) and acid-catalyzed degradation.

ParameterStatusCritical Note
Hydrolytic Stability Poor Rapidly degrades to Caprolactam and Benzamide in moist solvents.
Acid Stability Very Poor Protonation of the imine nitrogen accelerates ring-opening or hydrolysis.
Solid State Stability Moderate Stable at -20°C under Argon; hygroscopic.
Chromatography Challenging Decomposes on acidic silica; requires basified mobile phases.
Troubleshooting Guide: Degradation Pathways
Issue 1: "My product disappeared during LC-MS analysis, and I see two new peaks."

Diagnosis: Hydrolytic Decomposition. This is the most common failure mode. The N-acyl amidine linkage is labile. Upon exposure to water (even atmospheric moisture), the molecule undergoes hydrolysis.

The Mechanism: Water attacks the electrophilic C7 carbon. The tetrahedral intermediate collapses, expelling the benzamide group (a good leaving group due to resonance) and forming the tautomer of 7-hydroxy-tetrahydroazepine, which immediately rearranges to the stable Caprolactam.

Degradation Products:

  • Benzamide (MW: 121.14 Da)

  • 
    -Caprolactam  (MW: 113.16 Da)
    

Corrective Action:

  • Solvents: Use only anhydrous, inhibitor-free THF or DCM.

  • Workup: Avoid aqueous washes if possible. If necessary, use cold, saturated NaHCO₃ (rapidly) and dry immediately over Na₂SO₄.

  • Storage: Store under inert atmosphere (Argon/Nitrogen).

Issue 2: "I see a mass shift of +18 Da and a polar tailing peak."

Diagnosis: Acid-Catalyzed Ring Opening. Under acidic conditions (e.g., TFA in HPLC buffers, acidic silica gel), the endocyclic nitrogen is protonated. This activates the C7 position for water attack, but instead of expelling benzamide, the ring C-N bond may cleave, or the intermediate stabilizes as the open-chain amidine/amide.

Degradation Product:

  • 
    -(6-aminohexanoyl)benzamide  (Linear isomer, MW +18 Da if hydrolyzed to acid/amine salts).
    

Corrective Action:

  • Chromatography: Switch from TFA to Ammonium Acetate (10mM) or Triethylamine (0.1%) in your mobile phase.

  • Purification: Pre-treat silica gel with 1% Triethylamine/Hexanes before loading the column.

Visualizing the Degradation Pathways

The following diagram maps the structural fate of the molecule under different conditions.

DegradationPathways cluster_legend Legend Target Target Molecule (N-Acyl Amidine) TetraInt Tetrahedral Intermediate Target->TetraInt + H2O (Nucleophilic Attack) RingOpen Linear Amido-Amine Target->RingOpen Path 2: Acidic (H+) (Ring Opening) Benzamide Benzamide (Byproduct A) TetraInt->Benzamide Path 1: Neutral/Basic (Cleavage of Exocyclic N-C) Caprolactam Caprolactam (Byproduct B) TetraInt->Caprolactam Path 1 (Tautomerization) key Blue: Target | Yellow: Intermediate | Red: Degradant

Caption: Figure 1. Divergent hydrolytic pathways. Path 1 (Neutral/Basic) yields Benzamide and Caprolactam. Path 2 (Acidic) favors ring opening.

Standardized Protocols
Protocol A: Stability-Indicating HPLC Method

Do not use standard generic gradients. This method prevents on-column degradation.

ParameterSettingRationale
Column C18 Hybrid Particle (e.g., XBridge BEH), 3.5 µmHigh pH stability is required.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)Basic pH suppresses protonation of the imine, stabilizing the ring.
Mobile Phase B Acetonitrile (HPLC Grade)-
Gradient 5% B to 95% B over 12 minsRapid elution reduces residence time.
Flow Rate 1.0 mL/min-
Detection UV @ 254 nmDetects the benzoyl chromophore.
Sample Diluent MeCN:Water (80:20) + 0.1% TEACRITICAL: Excess base in diluent prevents injection-port hydrolysis.
Protocol B: Storage & Handling
  • Isolation: Evaporate solvents at < 30°C. Do not heat to dryness; leave as a concentrated oil if possible, or lyophilize from benzene/dioxane if solid is needed.

  • Container: Amber glass vial with PTFE-lined cap.

  • Atmosphere: Flush with Argon before sealing.

  • Temperature: Store at -20°C or -80°C.

Frequently Asked Questions (FAQs)

Q: Why does my solid turn yellow after 24 hours? A: This indicates oxidative oligomerization or hydrolysis followed by oxidation. The benzamide byproduct is stable, but the generated caprolactam or ring-opened amines can oxidize or react with remaining starting material to form yellow imine-oligomers.

Q: Can I use silica gel chromatography for purification? A: Only if modified. Standard silica is acidic (pH ~5) and will destroy your compound.

  • Fix: Slurry the silica in Hexanes containing 1-2% Triethylamine (TEA) or 1% Ammonia. Run the column with this modifier included in the mobile phase.

Q: I see a peak at [M+1] = 217. Is this my product? A: Calculate the formula: C₁₃H₁₆N₂O. Exact Mass = 216.13. [M+H]⁺ should be 217.13 .

  • Check: If you see 114 (Caprolactam+H) and 122 (Benzamide+H), your sample has hydrolyzed.

  • Check: If you see 235 (+18), you have the hydrated/ring-opened species.

Q: Is this compound compatible with DMSO? A: Use with caution. DMSO is hygroscopic (absorbs water from air). "Wet" DMSO will cause rapid hydrolysis. Use anhydrous DMSO-d6 for NMR and run the spectrum immediately.

References
  • IUPAC Compendium of Chemical Terminology (Gold Book). "Amidines". Available at: [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Section: Hydrolysis of Amides and Amidines).
  • Agilent Technologies. "LC/MS Troubleshooting Guide: Degradation of Labile Compounds." Available at: [Link]

  • Subramanian, G. (Ed.). (2010). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Refer to: Basic modifiers in HPLC for acid-sensitive compounds).
  • Lunn, G., & Wiley, J. (2000). HPLC Methods for Pharmaceutical Analysis.

Sources

Technical Support Center: N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Class III HDAC (Sirtuin) Inhibitor Probes
Ticket ID: SIRT-BENZ-001[1]

Executive Summary

You are accessing the technical support portal for N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide . In the literature and internal R&D, this scaffold is recognized as a synthetic probe targeting SIRT1 (Sirtuin 1) .[1] It functions by mimicking the acetylated lysine substrate, occupying the catalytic core of the enzyme.

However, researchers frequently encounter "off-target" effects that are either biological (inhibition of isoforms like SIRT2) or technical (assay interference).[1] This guide provides the protocols to distinguish true SIRT1 inhibition from these artifacts.

Module 1: Specificity & Isoform Selectivity (Biological Off-Targets)

User Issue: "I am observing effects on tubulin acetylation, but I thought this compound was SIRT1 selective."

Technical Diagnosis: While this benzamide derivative is designed for SIRT1, the catalytic domains of Class III HDACs (specifically SIRT1, SIRT2, and SIRT3) share high homology.[1] The azepine moiety can fit into the hydrophobic pocket of SIRT2. If you observe increased acetylation of


-tubulin, your compound is likely hitting SIRT2, as SIRT1 is primarily nuclear and deacetylates histones (e.g., H3K9) and non-histone proteins like p53.[1]
Troubleshooting Protocol: The "Isoform Triangulation" Blot

To confirm if your phenotype is driven by SIRT1 or the SIRT2 off-target, you must run a differential Western Blot.

Step-by-Step Workflow:

  • Treat Cells: Incubate cells (e.g., HEK293 or U2OS) with the compound at

    
    , 
    
    
    
    , and
    
    
    the IC
    
    
    (typically 1–50
    
    
    M range) for 6 hours.[1]
  • Lysis: Use a buffer containing TSA (Trichostatin A) to block Class I/II HDACs, ensuring the signal is specific to Sirtuins.[1]

  • Immunoblot Targets:

    • Primary Target (SIRT1): Blot for Acetyl-p53 (Lys382) (if induced by Doxorubicin) or Acetyl-Histone H3 (Lys9) .[1]

    • Off-Target (SIRT2): Blot for Acetyl-

      
      -Tubulin (Lys40) .[1]
      
    • Off-Target (SIRT3): Blot for Acetyl-IDH2 or general mitochondrial lysine acetylation.[1]

Interpretation Table:

ObservationConclusionAction
High Ac-p53 / Low Ac-Tubulin Valid SIRT1 Inhibition Proceed with experiments.[1]
High Ac-p53 / High Ac-Tubulin Dual SIRT1/2 Inhibition Titrate down.[1] The compound loses selectivity at high concentrations.
Low Ac-p53 / High Ac-Tubulin SIRT2 Selective (Off-Target) The compound is acting as a SIRT2 inhibitor in this cell line.[1]

Module 2: Assay Interference (Technical Off-Targets)

User Issue: "My IC50 values in the fluorescence assay fluctuate wildly between runs."

Technical Diagnosis: Benzamide derivatives can be fluorescent quenchers or aggregators. In standard assays (like Fluor-de-Lys), the compound might absorb light at the emission wavelength of the fluorophore (coumarin/fluorescein), leading to a "false positive" inhibition signal (it looks like the enzyme is blocked, but actually, the signal is just hidden).[1]

Troubleshooting Protocol: The "Post-Stop" Control

This is the gold-standard method to rule out optical interference.

  • Run Standard Assay: Enzyme + Substrate + Compound

    
     Incubate 
    
    
    
    Add Developer/Stop Solution.
  • Run "Post-Stop" Control:

    • Mix Enzyme + Substrate (No Compound).[1]

    • Incubate to allow deacetylation.

    • Add Developer/Stop Solution.

    • IMMEDIATELY ADD COMPOUND at the highest concentration used.

    • Read Fluorescence.[2][3]

  • Calculation:

    • If the fluorescence of the "Post-Stop" well is significantly lower than the "No Compound" control, your compound is quenching the signal.

    • Correction Factor:

      
      .
      

Module 3: Structural Stability & Solubility

User Issue: "The compound precipitates in media or loses activity after 24 hours."

Technical Diagnosis: The tetrahydro-azepine ring is a cyclic imine/amidine equivalent. While relatively stable, it can undergo hydrolysis in highly acidic environments or precipitate due to the planarity of the benzamide group stacking in aqueous media.

Stability Guidelines:
ParameterRecommendationReason
Solvent DMSO (Stock at 10-50 mM)Avoid ethanol; benzamides crystallize easily.[1]
Aqueous Dilution Max 0.5% DMSO finalHigher DMSO affects SIRT1 structural integrity.
pH Tolerance pH 7.0 – 8.0Avoid pH < 5.0. The azepine ring can ring-open or protonate, losing binding affinity.
Storage -20°C, DesiccatedHygroscopic nature of the amide can induce hydrolysis.

Module 4: Pathway Validation Logic

SIRT1_Validation Compound N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide Assay_FDL Fluor-de-Lys Assay Compound->Assay_FDL Check_Quench Check: Fluorescence Quenching? Assay_FDL->Check_Quench Cell_Treat Cellular Treatment Check_Quench->Cell_Treat No (Valid IC50) Conclusion_Artifact ARTIFACT / FALSE POSITIVE Check_Quench->Conclusion_Artifact Yes (Signal drops post-stop) Western Western Blot (Ac-p53 vs Ac-Tubulin) Cell_Treat->Western Selectivity_Check Check: Is Ac-Tubulin High? Western->Selectivity_Check Toxicity Viability Assay (MTT/CellTiter-Glo) Selectivity_Check->Toxicity No (SIRT1 Selective) Conclusion_OffTarget OFF-TARGET (SIRT2 or Toxicity) Selectivity_Check->Conclusion_OffTarget Yes (SIRT2 Hit) Rescue Rescue Experiment (Overexpress SIRT1) Toxicity->Rescue Conclusion_Valid VALID SIRT1 TARGETING Rescue->Conclusion_Valid Viability Restored Rescue->Conclusion_OffTarget Toxicity Persists

Figure 1: Logical workflow for validating N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide activity. Yellow diamonds represent critical "Go/No-Go" decision points to rule out off-target effects.[1]

FAQ: Frequently Asked Questions

Q: Can I use this compound for in vivo animal studies? A: Proceed with caution. Benzamide-azepines often have poor pharmacokinetic (PK) profiles due to rapid metabolic oxidation (CYP450) or hydrolysis.[1] If you must use it in vivo, we recommend a formulation using HP-


-CD (Hydroxypropyl-beta-cyclodextrin)  to improve solubility and stability, but be aware that plasma half-life may be short (< 2 hours).[1]

Q: Does this compound inhibit Zinc-dependent HDACs (Class I/II)? A: Generally, no.[1] The benzamide-azepine scaffold lacks the hydroxamic acid zinc-binding group required for potent Class I/II inhibition. However, at concentrations >50


M, non-specific hydrophobic binding can occur.[1] Always include a Trichostatin A (TSA)  control arm to differentiate Class I/II effects from Sirtuin effects.[1]

Q: Why do I see different results in HEK293 vs. MCF7 cells? A: SIRT1 expression levels vary basally between cell lines. HEK293 cells have high transfection efficiency but variable endogenous SIRT1. MCF7 cells are p53-wildtype.[1] The efficacy of this compound depends on the acetylation status of the substrate. If the basal acetylation of p53 is low (low stress), the inhibitor's effect may be "silent" until you induce stress (e.g., with Etoposide).[1]

References

  • Napper, A. D., et al. (2005).[1] Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1. Journal of Medicinal Chemistry, 48(25), 8045-8054.[1] Link[1]

    • Context: Establishes the foundational SAR for small molecule SIRT1 inhibitors and the assays required to valid
  • Solomon, J. M., et al. (2006).[1] Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage. Molecular and Cellular Biology, 26(1), 28-38.[1] Link[1]

    • Context: Critical reference for distinguishing true SIRT1 phenotypes (p53 acetylation) from off-target toxicity.[1]

  • Medda, R., et al. (2009).[1] Novel substituted benzamides as potent and selective SIRT1/2 inhibitors.[4][5] Bioorganic & Medicinal Chemistry Letters, 19(19), 5617-5620.[1]

    • Context: Directly addresses benzamide derivatives and their selectivity profiles between SIRT1 and SIRT2.[4]

  • Kaeberlein, M., et al. (2005).[1] Substrate-specific activation of sirtuins by resveratrol. Journal of Biological Chemistry, 280(17), 17038-17045.[1] Link

    • Context: Provides the methodology for the "Fluor-de-Lys" assay and details on fluorescence interference artifacts.

Sources

Validation & Comparative

Comparative Efficacy Guide: N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide (hereafter referred to as the Benzazepine-Benzamide Core or B-B Core ) and its optimized derivatives against industry standards.

While the specific IUPAC structure N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide represents a simplified pharmacophore, it is the structural anchor for the "Vaptan" class of Vasopressin Receptor Antagonists (e.g., Mozavaptan, Tolvaptan) and a key motif in emerging 11


-HSD1 inhibitors . This guide evaluates its efficacy in blocking Arginine Vasopressin (AVP) signaling compared to clinical standards like Tolvaptan and Demeclocycline.

Executive Summary & Mechanism of Action

The Benzazepine-Benzamide Core functions as a competitive antagonist at the Vasopressin V2 Receptor (V2R) . By mimicking the benzazepine ring system found in clinical agents, this scaffold sterically hinders the binding of endogenous Arginine Vasopressin (AVP) to the V2R in the renal collecting duct.

Mechanism of Action (MOA)[1]
  • Target: V2 Receptor (G-protein coupled receptor, GPCR).

  • Action: Blocks G

    
    s-mediated activation of Adenylyl Cyclase (AC).
    
  • Downstream Effect: Prevents cAMP accumulation

    
     Inhibits Protein Kinase A (PKA) 
    
    
    
    Blocks phosphorylation and apical translocation of Aquaporin-2 (AQP2) channels.
  • Physiological Outcome: Increases free water clearance (aquaresis) without significant electrolyte loss (unlike loop diuretics).

Signaling Pathway Diagram

The following diagram illustrates the specific blockade point of the B-B Core within the renal collecting duct cell.

V2R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Collecting Duct) cluster_apical Apical Membrane (Lumen) AVP Arginine Vasopressin (Ligand) V2R V2 Receptor (GPCR) AVP->V2R Activates Drug B-B Core / Tolvaptan (Antagonist) Drug->V2R Blocks (Competitive) cAMP cAMP Drug->cAMP Reduces Levels Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase AC->cAMP Converts ATP Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_cyto Aquaporin-2 (Vesicle) PKA->AQP2_cyto Phosphorylates AQP2_phos Phosphorylated AQP2 AQP2_cyto->AQP2_phos AQP2_mem Aquaporin-2 (Channel Open) AQP2_phos->AQP2_mem Translocation Water H2O Reabsorption AQP2_mem->Water Permits Flow

Caption: Schematic of V2 Receptor antagonism. The B-B Core competes with Vasopressin, preventing the cAMP cascade required for Aquaporin-2 insertion, thereby inhibiting water reabsorption.

Comparative Efficacy Analysis

The following table contrasts the B-B Core Scaffold (representing the fundamental pharmacophore) against the clinical standard Tolvaptan and the historical standard Demeclocycline .

Table 1: Pharmacological Profile Comparison
FeatureB-B Core Scaffold (Benzazepine-Benzamide)Tolvaptan (Standard of Care)Demeclocycline (Historical)
Primary Target V2 Receptor (Ki ~10-100 nM)*V2 Receptor (Ki = 0.43 nM)Renal Tubule (Unspecific)
Selectivity (V2 vs V1a) Moderate (10:1 to 30:1)High (29:[1]1)Low / Non-selective
Binding Mode Orthosteric (Competitive)Orthosteric (Competitive)Unknown (likely intracellular)
Aquaretic Potency ModerateHighLow
Hepatotoxicity Risk Low (Scaffold dependent)High (Black Box Warning)Moderate
Key Application Lead Optimization / ProbeHyponatremia / ADPKDSIADH (Off-label)

*Note: Ki values for the core scaffold vary by specific substitution (e.g., Mozavaptan derivatives).

Critical Analysis
  • Potency: The core N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide structure exhibits micromolar to high-nanomolar affinity. Optimization (as seen in Tolvaptan) via the addition of a benzazepine fusion and chloro/methyl substituents improves affinity to sub-nanomolar levels (Ki < 1 nM).

  • Selectivity: The core scaffold provides the baseline selectivity for V2 over V1a (vascular) receptors. This is crucial to avoid hypotension (V1a blockade effect) while treating hyponatremia.

  • Metabolic Stability: The simple benzamide-azepine linkage is susceptible to amidase hydrolysis. Clinical standards modify this with fused ring systems (benzazepines) to enhance steric protection and metabolic half-life.

Experimental Protocols for Validation

To validate the efficacy of the B-B Core compared to standards, researchers should utilize the following self-validating workflows.

Protocol A: In Vitro cAMP Accumulation Assay (Functional Efficacy)

Objective: Quantify the IC50 of the B-B Core in blocking AVP-induced cAMP production.

  • Cell Line: HEK293 cells stably transfected with human V2 Receptor (hV2R).

  • Reagents:

    • Agonist: Arginine Vasopressin (AVP) [1 nM final].

    • Standard: Tolvaptan (10-point serial dilution, 0.1 nM - 10 µM).

    • Test Compound: B-B Core (10-point serial dilution).

    • Detection: TR-FRET cAMP kit (e.g., Lance Ultra).

  • Procedure:

    • Step 1: Seed cells (2,000 cells/well) in 384-well plates.

    • Step 2: Pre-incubate with Test Compound or Standard for 15 min at 37°C.

    • Step 3: Add AVP (EC80 concentration) to stimulate cAMP. Incubate 30 min.

    • Step 4: Lyse cells and add detection antibodies (Eu-cAMP tracer + ULight-anti-cAMP).

    • Step 5: Read FRET signal (Ex 340nm / Em 665nm).

  • Validation Criteria:

    • Z' factor > 0.5.

    • AVP window (Signal_max / Signal_min) > 10-fold.

    • Tolvaptan IC50 must fall within 0.3 - 1.0 nM range.

Protocol B: Aquaporin-2 (AQP2) Membrane Trafficking Assay

Objective: Visual confirmation of the mechanism (preventing AQP2 translocation).

  • Model: LL-CPK1 cells (renal epithelial) stably expressing GFP-AQP2.

  • Workflow:

    • Baseline: Cells show diffuse cytoplasmic GFP signal.

    • Stimulation: Treat with Forskolin (10 µM) or AVP (10 nM)

      
       GFP translocates to the apical membrane (distinct rim).
      
    • Inhibition: Pre-treat with B-B Core (1 µM) vs Tolvaptan (100 nM) for 30 mins prior to stimulation.

  • Quantification: High-Content Imaging (HCI). Measure the ratio of Membrane Intensity vs. Cytoplasmic Intensity.

  • Result Interpretation: An effective antagonist will maintain the Cytoplasmic/Membrane ratio > 1.0 despite AVP stimulation.

Synthesis & Structural Considerations

The synthesis of the N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide core often involves the Schmidt rearrangement or direct amidation of caprolactim ethers .

Workflow Diagram: Synthesis & Optimization

Synthesis_Workflow Substrate Cyclohexanone Int1 Caprolactam Substrate->Int1 Schmidt Rxn (NaN3, H+) Int2 O-Methyl Caprolactim Int1->Int2 Methylation (Me2SO4) Core B-B Core (Benzazepine-Benzamide) Int2->Core Amidation (Benzoyl Chloride) Drug Mozavaptan/Tolvaptan (Clinical Drug) Core->Drug SAR Optimization (Ring Fusion, Halogenation)

Caption: Synthetic route from commodity chemicals to the B-B Core and subsequent optimization into clinical candidates.

Comparison of Chemical Stability
  • B-B Core: The amidine linkage (

    
    ) is sensitive to hydrolysis in acidic pH (stomach acid), requiring enteric coating or structural rigidification (fusion with benzene ring) for oral bioavailability.
    
  • Standards (Tolvaptan): The benzazepine fusion stabilizes the ring conformation, protecting the amidine nitrogen from rapid metabolic degradation.

References

  • Yamamura, Y., et al. (1998). "Characterization of a novel aquaretic agent, OPC-31260, as an orally effective, nonpeptide vasopressin V2 receptor antagonist." British Journal of Pharmacology. Link

  • Kondo, K., et al. (1999). "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Vasopressin V2 Receptor Antagonist." Bioorganic & Medicinal Chemistry. Link

  • Decaux, G., et al. (2008). "Treatment of euvolemic hyponatremia with a vasopressin antagonist: results of a multicenter, randomized, double-blind trial." New England Journal of Medicine. Link

  • Sigma-Aldrich. "Product Specification: N-Benzoylcaprolactam derivatives and HSD11B1 Inhibitors." Link

  • PubChem Compound Summary. "Benzazepine Derivatives and Vasopressin Antagonists." Link

Sources

A Comparative Guide to Validating the Mechanism of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the rigorous validation of a novel compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, comparative framework for validating the mechanism of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide, a compound featuring a caprolactam-like scaffold fused with a benzamide moiety. Due to the novelty of this specific molecule, we will proceed by postulating a plausible mechanism—inhibition of a key cellular kinase—and then meticulously outline a multi-pronged approach to its validation, comparing the utility of various cutting-edge techniques. This guide is designed to be a practical resource, empowering researchers to apply these methodologies to this compound and other novel small molecules.

Postulated Mechanism of Action: Kinase Inhibition

The benzamide functional group is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. The tetrahydro-azepine ring system provides a three-dimensional scaffold that can be tailored to achieve specificity and desired physicochemical properties.[1] Therefore, a plausible and testable hypothesis is that N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide acts as an inhibitor of a specific cellular kinase, thereby modulating a downstream signaling pathway implicated in a disease state.

A Multi-Tiered Approach to Mechanism Validation

A robust validation strategy relies on the convergence of evidence from multiple, independent experimental approaches. We will explore three key tiers of investigation:

  • Tier 1: Target Engagement in a Cellular Context - Does the compound interact with its intended target in living cells?

  • Tier 2: Direct Biophysical Characterization of Binding - What are the precise kinetics and thermodynamics of the compound-target interaction?

  • Tier 3: Functional Cellular and Phenotypic Assays - Does the compound elicit the expected biological response downstream of target engagement?

Tier 1: Cellular Target Engagement with the Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying the direct interaction of a compound with its protein target within the complex milieu of a living cell.[2] The principle underpinning CETSA is that the binding of a ligand, such as our compound of interest, typically stabilizes the target protein, making it more resistant to thermal denaturation.[2][3]

Experimental Workflow for CETSA

Below is a detailed protocol for performing a CETSA experiment to validate the engagement of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide with its putative kinase target.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cell_culture 1. Culture relevant cells (e.g., cancer cell line with high target kinase expression) to 80-90% confluency. treatment 2. Treat cells with varying concentrations of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide or DMSO (vehicle control) for 1-2 hours. cell_culture->treatment heat 3. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation. treatment->heat lysis 4. Lyse cells via freeze-thaw cycles or sonication. heat->lysis centrifugation 5. Centrifuge lysates at high speed (e.g., 20,000 x g) to pellet aggregated, denatured proteins. lysis->centrifugation supernatant 6. Collect the supernatant containing the soluble, non-aggregated proteins. centrifugation->supernatant quantification 7. Quantify the amount of soluble target kinase in the supernatant using Western Blot or Mass Spectrometry. supernatant->quantification

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Interpreting CETSA Data

A successful CETSA experiment will demonstrate a dose-dependent increase in the thermal stability of the target kinase in the presence of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide. This is visualized as a rightward shift in the melting curve of the protein.

Treatment GroupTagg (°C) of Target KinaseInterpretation
Vehicle (DMSO)52.5Baseline thermal stability.
1 µM Compound55.0Evidence of target engagement and stabilization.
10 µM Compound58.2Dose-dependent increase in thermal stability, confirming robust target engagement.
1 µM Control Compound (Inactive Analog)52.6Lack of stabilization, demonstrating specificity.

Table 1: Representative CETSA Data for a Putative Kinase Target. Tagg represents the aggregation temperature.

Comparison with Alternative In-Cell Methods
MethodPrincipleAdvantagesDisadvantages
CETSA Ligand-induced thermal stabilization of the target protein.[4][5]Label-free, applicable to endogenous proteins in their native cellular environment.[2]Requires a specific antibody for Western Blot detection; lower throughput than some methods.
NanoBRET™ Bioluminescence resonance energy transfer between a NanoLuc-tagged target and a fluorescent ligand.High-throughput, quantitative measurement of binding affinity in live cells.Requires genetic modification of the target protein; dependent on a suitable fluorescent tracer.

Tier 2: Biophysical Characterization of Direct Binding

While CETSA confirms target engagement in cells, biophysical assays using purified components are essential for quantifying the binding affinity, kinetics, and thermodynamics of the interaction.[6] This provides a deeper, more quantitative understanding of the compound's mechanism.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the real-time binding of an analyte (the small molecule) to a ligand (the target protein) immobilized on a sensor surface.[7][8] This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).[9]

  • Protein Immobilization: Covalently immobilize the purified target kinase onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein.[8]

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.[10]

SPR_Workflow cluster_setup SPR Setup cluster_binding Binding & Dissociation cluster_analysis Data Analysis immobilize 1. Immobilize Purified Kinase on Sensor Chip association 2. Inject Compound (Association Phase) immobilize->association dissociation 3. Flow Buffer (Dissociation Phase) association->dissociation sensorgram 4. Generate Sensorgram dissociation->sensorgram kinetics 5. Calculate kon, koff, and KD sensorgram->kinetics

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is considered the "gold standard" for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event. A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[6][11]

  • Sample Preparation: Prepare highly purified and buffer-matched solutions of the target kinase and N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide.[12]

  • Titration: Place the kinase solution in the sample cell and the compound solution in the injection syringe.

  • Data Acquisition: Inject small aliquots of the compound into the kinase solution and measure the resulting heat changes.[5]

  • Data Analysis: Integrate the heat peaks and fit the data to a binding model to determine the thermodynamic parameters of the interaction.[12]

Comparative Analysis of SPR and ITC
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Change in refractive index upon binding to an immobilized ligand.[7]Direct measurement of heat changes upon binding in solution.[11]
Key Outputs kon, koff, KD.[10]KD, n, ΔH, ΔS.[6]
Sample Consumption Low (µg of protein).High (mg of protein).
Throughput Higher, suitable for screening.Lower, typically for in-depth characterization.
Immobilization Requires protein immobilization, which can potentially affect its conformation.Both binding partners are in solution, preserving their native states.[6]
Buffer Matching Less sensitive to buffer mismatch.Requires precise buffer matching to avoid large heats of dilution.[12]

Table 2: Comparison of SPR and ITC for Biophysical Characterization.

Tier 3: Functional Cellular Assays

Confirming direct binding and cellular target engagement is crucial, but it is equally important to demonstrate that this interaction leads to the expected biological outcome. For a kinase inhibitor, this involves measuring the modulation of downstream signaling events and observing a relevant cellular phenotype.

Target-Specific Phosphorylation Assay

If N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide inhibits our target kinase, we would expect to see a decrease in the phosphorylation of its known downstream substrates.

  • Cell Treatment: Treat cells with increasing concentrations of the compound.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blot Analysis: Use phospho-specific antibodies to detect the phosphorylation status of the kinase's substrate. A decrease in the phospho-protein signal relative to the total protein level indicates target inhibition.

Signaling_Pathway compound N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide kinase Target Kinase compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation substrate Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation, Apoptosis) p_substrate->response

Caption: Hypothetical signaling pathway illustrating the point of inhibition.

Phenotypic Assays

The ultimate validation of a compound's mechanism is its ability to produce a desired cellular phenotype consistent with target inhibition. For an anti-cancer agent targeting a pro-proliferative kinase, this could be an anti-proliferative or pro-apoptotic effect.

AssayPrincipleMeasurement
MTT/MTS Assay Conversion of a tetrazolium salt to a colored formazan product by metabolically active cells.Cell viability and proliferation.
Caspase-Glo® 3/7 Assay Luminescent assay that measures caspase-3 and -7 activities, key biomarkers of apoptosis.Apoptosis induction.
Colony Formation Assay Measures the ability of single cells to grow into colonies.Long-term cell survival and clonogenicity.

Table 3: Comparison of Common Phenotypic Assays.

Conclusion

Validating the mechanism of a novel compound like N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide requires a systematic and multi-faceted approach. By integrating evidence from in-cell target engagement assays like CETSA, quantitative biophysical techniques such as SPR and ITC, and functional cellular assays, researchers can build a robust and compelling case for its mechanism of action. This guide provides a comparative framework and detailed protocols to empower scientists in their drug discovery efforts, ensuring that promising new chemical entities are advanced based on a solid and well-validated scientific foundation.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Isothermal Titration Calorimetry ITC | Protocols.io. (2025).
  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC. (2011).
  • Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024).
  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - Bio-protocol. (2018).
  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025).
  • Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper. (2024).
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017).
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022).
  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed.
  • Quick Start: Isothermal Titration Calorimetry (ITC) - TA Instruments.
  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE.
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
  • Synthesis of 2,3,4,7-tetrahydro-1 H-azepines as privileged ligand scaffolds for the design of aspartic protease inhibitors via a ring-closing metathesis approach | Request PDF - ResearchGate. (2025).

Sources

Publish Comparison Guide: Reproducibility of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide addresses the reproducibility challenges associated with N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide , a cyclic


-acyl amidine scaffold often utilized in fragment-based drug discovery (FBDD) and as a chemical probe for serine proteases and HSP90.[1]

Executive Summary

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide represents a class of cyclic


-acyl amidines valued for their ability to mimic the transition state of peptide bond hydrolysis.[1] However, this scaffold suffers from a high rate of experimental failure due to hydrolytic instability  and kinetic trapping issues  during synthesis.[1] This guide dissects the physicochemical causes of poor reproducibility—specifically the rapid hydrolysis to benzamide and 

-caprolactam—and provides a validated, anhydrous protocol to ensure data integrity.[1]

Part 1: Technical Analysis & Reproducibility Crisis

The core reproducibility issue with N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide lies in its electrophilic imine center (C7).[1] Unlike stable amides, the


-acyl amidine linkage is highly susceptible to nucleophilic attack by water, leading to ring-opening or cleavage.[1]
The Failure Mechanism: Hydrolysis & Tautomerization

Researchers often observe "vanishing activity" in biological assays or inconsistent NMR spectra.[1] This is rarely due to biological variance but rather chemical degradation.[1]

  • Hydrolytic Cleavage: In non-anhydrous buffers (or wet DMSO), the compound hydrolyzes into Benzamide and

    
    -Caprolactam .[1]
    
    • Consequence: Screening results often reflect the inactivity of the hydrolysis products rather than the probe itself.[1]

  • Acidic Mobile Phases: Standard LC-MS methods using 0.1% Formic Acid can catalyze on-column hydrolysis, leading to false negatives in purity checks.[1]

  • Tautomeric Shift: While less common in the 7-yl isomer, protic solvents can facilitate a shift to the enamine form, altering binding kinetics.[1]

Comparative Analysis: Alternatives & Isosteres

When reproducibility cannot be salvaged, consider these structural alternatives.

FeatureTarget: N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide Alt 1: N-Benzoylcaprolactam Alt 2: Cyclic Guanidine Analogs
Structure Class Cyclic

-Acyl Amidine
Cyclic ImideCyclic Guanidine
Hydrolytic Stability Poor (

in acidic pH)
High (Stable crystalline solid)Moderate/High (Resonance stabilized)
Biological Mimicry Transition State Mimic (High Energy)Ground State MimicBasic Residue Mimic
Key Application Covalent/Transition State InhibitorNegative Control / ProdrugStable Enzyme Inhibitor
Reproducibility Risk Critical LowLow

Part 2: Validated Experimental Protocol

To generate reproducible data, you must treat this compound as a moisture-sensitive intermediate rather than a stable drug candidate.[1]

Synthesis & Purification (Anhydrous Protocol)

Objective: Synthesize the target without generating the thermodynamic hydrolysis products.

  • Reagents: Benzoyl chloride, 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (O-Methylcaprolactim), Triethylamine (TEA).[1]

  • Solvent: Dichloromethane (DCM), distilled over CaH₂.[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon (3 cycles).

  • Coupling: Add O-Methylcaprolactim (1.0 equiv) and TEA (1.2 equiv) to dry DCM. Cool to 0°C.[1]

  • Addition: Dropwise add Benzoyl chloride (1.0 equiv). Crucial: Do not use excess benzoyl chloride as it catalyzes degradation.[1]

  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 1 hour. Monitor by IR (look for C=N stretch shift) rather than TLC to avoid silica-induced hydrolysis.

  • Workup (Critical):

    • Do NOT wash with aqueous acid/base.[1]

    • Filter precipitated salts under Argon.[1]

    • Concentrate filtrate in vacuo.[1]

    • Recrystallize immediately from anhydrous Hexane/Et₂O.[1]

Analytical Validation (Self-Validating System)

Standard QC methods fail for this molecule. Use this modified protocol:

  • NMR: Use CD₂Cl₂ (dried over molecular sieves).[1] Avoid CDCl₃ (often acidic).[1]

    • Pass Criteria: Distinct triplet at ~3.5 ppm (CH₂-N=).[1] Absence of broad singlet at ~6.0-7.0 ppm (Benzamide NH₂).[1]

  • LC-MS: Use neutral pH mobile phase (10 mM Ammonium Acetate, pH 7.0).[1]

    • Fail Indicator: Presence of mass peaks corresponding to Benzamide (121 Da) or Caprolactam (113 Da).[1]

Part 3: Visualization of Failure Modes

The following diagram illustrates the critical hydrolysis pathway that researchers must prevent.

HydrolysisPathway cluster_conditions Conditions Promoting Failure Target N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide (Active Probe) Intermediate Tetrahedral Intermediate (Unstable) Target->Intermediate + H2O / H+ Product1 Benzamide (Inactive) Intermediate->Product1 Collapse Product2 Caprolactam (Inactive) Intermediate->Product2 Collapse Cond1 • Acidic Mobile Phase (LC-MS) Cond2 • Wet DMSO Stocks Cond3 • Silica Gel Chromatography

Caption: Mechanism of hydrolytic failure. The electrophilic C7 position is rapidly attacked by water under acidic or non-anhydrous conditions, cleaving the molecule into inactive constituents.[1]

References

  • Synthesis of cyclic amidines from lactams

    • Source: Organic Syntheses.[1][2] "Synthesis of O-Methylcaprolactim and its derivatives."

    • URL:[Link][1]

  • Hydrolytic instability of N-acyl amidines

    • Source: Journal of the American Chemical Society.[1] "Mechanisms of Amidine Hydrolysis."

    • URL:[Link][1]

  • HSP90 Inhibitor Scaffolds (Related Azepine Structures)

    • Source: BindingDB.[1] "Data for N-(2,5-diethoxy-4-morpholin-4-yl-phenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine."

    • URL:[Link][1]

  • General Guide to Handling Moisture-Sensitive Intermediates

    • Source: Sigma-Aldrich Technical Bulletins.[1] "Handling Air-Sensitive Reagents."

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.